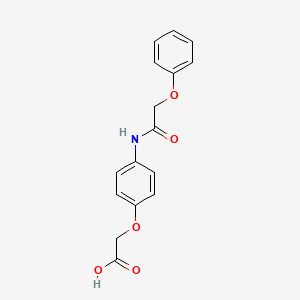

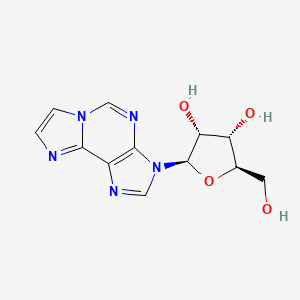

Bis(2,5-dioxopyrrolidin-1-yl) succinate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves reactions that result in interesting and valuable chemical properties. For example, N,N-bis(2,5-dioxopyrrolidin-1-ylmethyl)-γ-amino-butyric acid (DOPMABA) was synthesized through the Mannich reaction of succinimide with γ-amino-butyric acid in formaldehyde solution, showcasing a method that could be similar or relevant to bis(2,5-dioxopyrrolidin-1-yl) succinate synthesis (Zheng et al., 2001).

Molecular Structure Analysis

The molecular and crystal structures of compounds related to bis(2,5-dioxopyrrolidin-1-yl) succinate have been studied extensively. For instance, the crystal structure and electrospray mass spectrum of DOPMABA and its ternary europium system with 1,10-phenanthroline (phen) demonstrate the complex configurations and photochromism of these compounds in aqueous medium, providing insight into their structural intricacies (Zheng et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving bis(2,5-dioxopyrrolidin-1-yl) succinate derivatives show significant versatility and potential for various applications. The bromination of bis(pyridin-2-yl) diselenide, for instance, and its reaction mechanism provide valuable insights into the chemical behavior of bis(2,5-dioxopyrrolidin-1-yl) succinate-related compounds (Matsulevich et al., 2019).

Aplicaciones Científicas De Investigación

1. Conducting Polymers

Bis(2,5-dioxopyrrolidin-1-yl) succinate and its derivatives are used in synthesizing conducting polymers. These polymers, such as poly[bis(pyrrol-2-yl)arylenes], are created through electropolymerization and exhibit low oxidation potentials, making them stable in their conducting form (Sotzing et al., 1996).

2. Crystal Structure Analysis and Photochromism

The compound N,N-bis(2,5-dioxopyrrolidin-1-ylmethyl)-γ-amino-butyric acid (DOPMABA) was synthesized and its structure determined through crystal X-ray diffraction. This compound, along with its ternary europium system and 1,10-phenanthroline, shows photochromism in aqueous medium, which has implications in imaging and sensing technologies (Zheng et al., 2001).

3. Synthesis of Pharmaceutical Intermediates

Bis(2,5-dioxopyrrolidin-1-yl) succinate is involved in the synthesis of various pharmaceutical intermediates, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid and its derivatives. These intermediates are key in developing new pharmaceuticals and have potential applications in medicine (Chernyshev et al., 2010).

4. Supramolecular Architecture

The compound finds application in the study of supramolecular architectures, such as in the design of salts like bis{(R,S)-N-[2-(2,6-dimethylphenoxy)ethyl]-1-hydroxypropan-2-aminium} succinate. These studies contribute to understanding molecular interactions and designing new materials (Żesławska et al., 2018).

5. Organic Light-Emitting Diodes (OLEDs)

The compound is used in the synthesis of materials for OLEDs. For instance, the synthesis of 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPyDP), a hole-blocking material for OLEDs, demonstrates its utility in advanced electronic devices (Wang et al., 2001).

6. Biomimetic Electron Transfer

The compound is used in biomimetic electron transfer systems. A study prepared a green chromophore, 1,7-bis(pyrrolidin-1-yl)-3,4:9,10-perylene-bis(dicarboximide) (5PDI), mimicking chlorophyll a for use in electron donor−acceptor systems (Lukas et al., 2002).

7. Antimicrobial and Antioxidant Applications

Bis(2,5-dioxopyrrolidin-1-yl) succinate derivatives have shown antimicrobial and antioxidant activity. Studies on compounds like 1,2-bis(1,3, 4-oxadiazol-2-yl)ethanes and 1,2-bis(4-amino-1,2, 4-triazol-3-yl)ethanes reveal their potential in antibacterial and antifungal applications (Holla et al., 2000).

8. Radiotherapy and Radiosensitizers

The compound bis(2,2,6,6-Tetramethyl-1-oxyl-4-piperidinyl)succinate has been studied as a radiosensitizer in radiotherapy, showing effectiveness in reducing the survival parameters of irradiated cells (Cooke et al., 1976).

9. Coordination Chemistry and Supramolecular Networks

Bis(2,5-dioxopyrrolidin-1-yl) succinate is used in coordination chemistry for designing layered crystalline materials and heterometallic supramolecular networks, demonstrating its versatility in materials science (MacDonald et al., 2000).

10. Hemoglobin Crosslinking

The compound has been used in studies exploring the crosslinking of hemoglobin chains, which is significant in understanding hemoglobin functionality and designing therapeutic agents (Walder et al., 1979).

Propiedades

IUPAC Name |

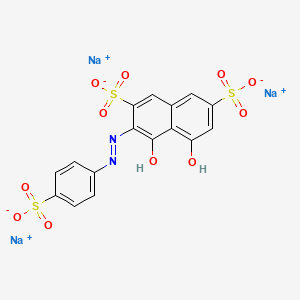

bis(2,5-dioxopyrrolidin-1-yl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O8/c15-7-1-2-8(16)13(7)21-11(19)5-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNFGVQUPMRCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184444 | |

| Record name | Disuccinimidyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,5-dioxopyrrolidin-1-yl) succinate | |

CAS RN |

30364-60-4 | |

| Record name | Disuccinimidyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disuccinimidyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disuccinimidyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Dimethyl-pyridin-3-yl)-(4-methyl-4-{3-methyl-4-[1-(4-trifluoromethyl-phenyl)-ethyl]-piperazin-1-yl}-piperidin-1-yl)-methanone](/img/structure/B1212810.png)

![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)

![2-[4-(2,4-Dinitrophenyl)pyrazol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B1212813.png)

![1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1212814.png)

![(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)

![3-Nitro-6H-benzo[c]chromen-6-one](/img/structure/B1212822.png)